

# Spectroscopic Analysis of Methyl 4-amino-3-bromo-5-nitrobenzoate: A Technical Guide

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## Compound of Interest

**Compound Name:** Methyl 4-amino-3-bromo-5-nitrobenzoate

**Cat. No.:** B1314272

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This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 4-amino-3-bromo-5-nitrobenzoate**, a compound of interest in pharmaceutical research and development. Due to the limited availability of specific experimental data in public databases, this guide presents predicted spectroscopic values and general experimental protocols. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

## Compound Overview

**Methyl 4-amino-3-bromo-5-nitrobenzoate** is an aromatic compound with the chemical formula  $C_8H_7BrN_2O_4$  and a molecular weight of approximately 275.06 g/mol [\[1\]](#). Its structure incorporates several key functional groups: an amino group ( $-NH_2$ ), a bromo substituent ( $-Br$ ), a nitro group ( $-NO_2$ ), and a methyl ester ( $-COOCH_3$ ) attached to a benzene ring. These features contribute to its unique spectroscopic signature, which is crucial for its identification and characterization.

## Spectroscopic Data

While specific experimental spectra for **Methyl 4-amino-3-bromo-5-nitrobenzoate** are not readily available, the following tables summarize the predicted data based on established spectroscopic principles and data from analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) is a powerful technique for determining the structure of organic compounds by analyzing the chemical environment of hydrogen atoms.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Number of Protons	Assignment
~8.0 - 8.5	Singlet	1H	Aromatic C-H (proton ortho to the nitro group)
~7.5 - 7.8	Singlet	1H	Aromatic C-H (proton ortho to the amino group)
~5.0 - 6.0	Broad Singlet	2H	Amino (-NH <sub>2</sub> )
~3.9	Singlet	3H	Methyl (-OCH <sub>3</sub> )

<sup>13</sup>C NMR (Carbon-13 NMR) provides information about the carbon skeleton of a molecule.

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) (ppm)	Carbon Type	Assignment
~165	Quaternary	Carbonyl (C=O)
~150	Quaternary	Aromatic C-NO <sub>2</sub>
~145	Quaternary	Aromatic C-NH <sub>2</sub>
~135	Tertiary	Aromatic C-H
~125	Quaternary	Aromatic C-Br
~120	Tertiary	Aromatic C-H
~110	Quaternary	Aromatic C-COOCH <sub>3</sub>
~53	Primary	Methyl (-OCH <sub>3</sub> )

## Infrared (IR) Spectroscopy

IR Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration
3400 - 3200	Medium	N-H	Stretching
3100 - 3000	Weak	Aromatic C-H	Stretching
1720 - 1700	Strong	C=O	Stretching
1600 - 1580	Medium	Aromatic C=C	Stretching
1550 - 1490	Strong	N-O (nitro)	Asymmetric Stretching
1350 - 1300	Strong	N-O (nitro)	Symmetric Stretching
1250 - 1100	Strong	C-O	Stretching
800 - 600	Medium-Strong	C-Br	Stretching

## Mass Spectrometry (MS)

Mass Spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ( $M^+$ ) provides the molecular weight of the compound.

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
274/276	$[M]^+$ (Molecular ion peak, showing isotopic pattern for Bromine)
243/245	$[M - \text{OCH}_3]^+$
228/230	$[M - \text{NO}_2]^+$
198/200	$[M - \text{COOCH}_3]^+$

## Experimental Protocols

The following are general protocols for obtaining spectroscopic data for a solid organic compound like **Methyl 4-amino-3-bromo-5-nitrobenzoate**.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Data Acquisition:
  - Place the NMR tube in the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve homogeneity.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.

- For  $^{13}\text{C}$  NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

## FT-IR Spectroscopy

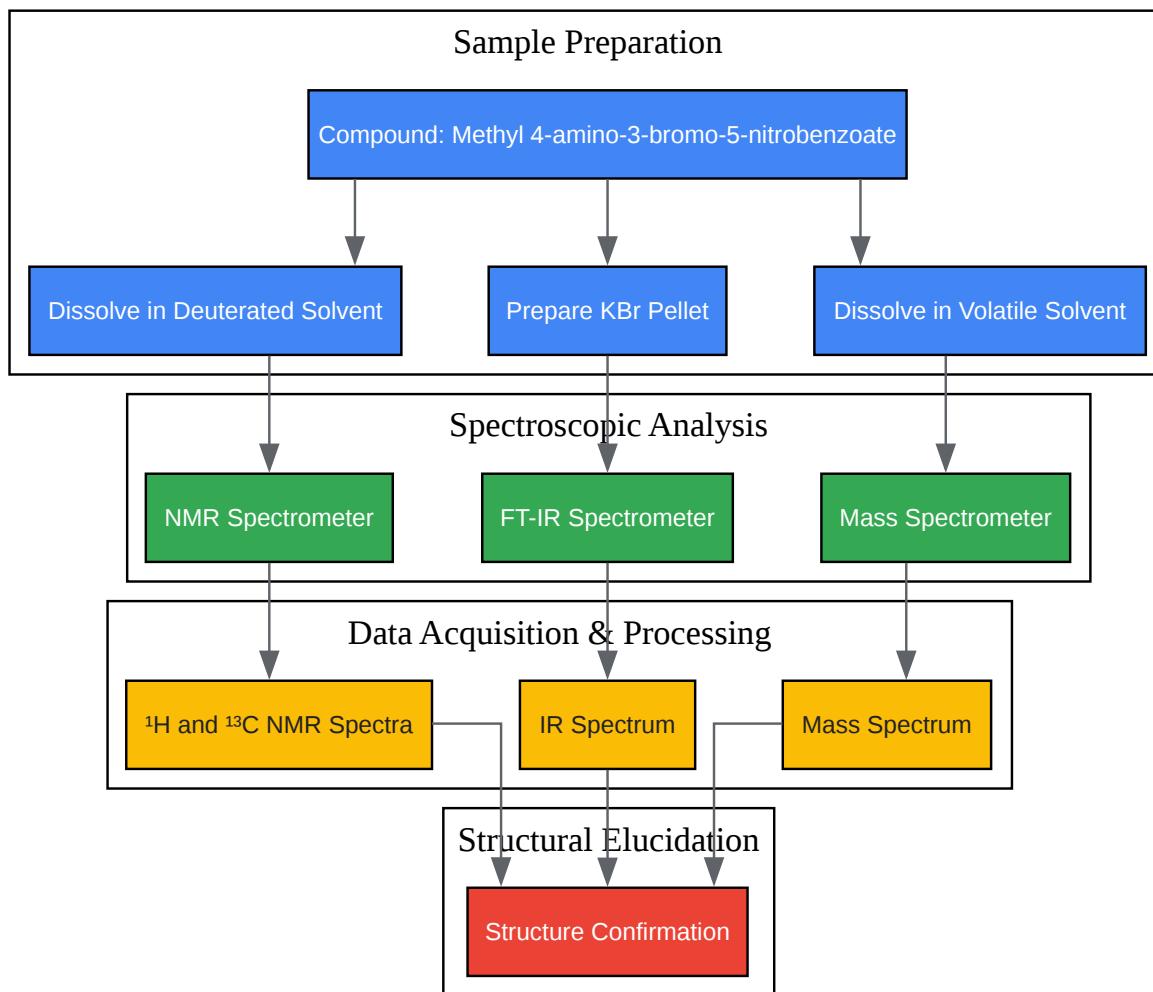
- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
  - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment.
  - Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis:
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

## Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration should be in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range, depending on the ionization technique.
- Data Acquisition (Electron Ionization - GC-MS):
  - Introduce the sample into the gas chromatograph, which separates the compound from any impurities.
  - The separated compound enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons, causing ionization and fragmentation.
  - The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
  - The detector records the abundance of each ion.
- Data Analysis:
  - Identify the molecular ion peak to determine the molecular weight.
  - Analyze the fragmentation pattern to deduce the structure of the molecule. The presence of bromine will be indicated by a characteristic  $\text{M}/\text{M}+2$  isotopic pattern.

## Experimental and Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.



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Caption: General workflow for spectroscopic analysis of an organic compound.

## Conclusion

This technical guide has provided a summary of the predicted spectroscopic data for **Methyl 4-amino-3-bromo-5-nitrobenzoate**, along with general experimental protocols for acquiring NMR, IR, and MS spectra. While experimental data for this specific compound is limited, the information presented here, based on the analysis of related structures, offers valuable insights for researchers in the fields of chemistry and drug development. The detailed methodologies and workflow diagrams serve as a practical resource for the characterization of this and similar novel compounds.

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## References

- 1. Methyl 4-amino-3-bromo-5-nitrobenzoate | C8H7BrN2O4 | CID 13685347 - PubChem  
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